6-Amino-4-methyl-2H-chromen-2-one is a derivative of coumarin, a well-known class of compounds recognized for their diverse biological activities. Coumarins are naturally occurring lactones first isolated from Tonka beans in 1820 and have since been extensively studied for their pharmacological properties. The compound is characterized by the presence of an amino group at the 6th position and a methyl group at the 4th position of the chromen-2-one structure, contributing to its unique chemical reactivity and biological activity .
The compound can be synthesized through various chemical reactions, most notably the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . This method allows for the efficient production of 6-Amino-4-methyl-2H-chromen-2-one in laboratory settings.
6-Amino-4-methyl-2H-chromen-2-one belongs to the class of coumarin derivatives, which are categorized based on their structural features and functional groups. This compound is also classified under heterocyclic compounds due to its chromenone core structure.
The synthesis of 6-Amino-4-methyl-2H-chromen-2-one typically employs the Pechmann condensation method. This involves:
A typical synthesis procedure may involve the following steps:
6-Amino-4-methyl-2H-chromen-2-one can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-Amino-4-methyl-2H-chromen-2-one primarily involves its interaction with various biological targets:
Key physical properties include:
Chemical properties relevant to this compound include:
6-Amino-4-methyl-2H-chromen-2-one has a broad range of applications in scientific research:
Coumarin (2H-1-benzopyran-2-one) is a privileged scaffold in drug discovery due to its broad bioactivity profile, structural versatility, and natural abundance. First isolated from Dipteryx odorata in 1820, coumarin derivatives occur widely in plants, microbes, and marine organisms [6]. The core structure consists of a benzene ring fused to a pyrone ring, allowing diverse substitutions at positions 3, 4, 6, and 7 that modulate biological activity. Coumarins exhibit anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, with anticancer applications being particularly prominent [4] [6]. Their low molecular weight, favorable log P values, and metabolic stability enhance drug-likeness, aligning with Lipinski’s rule of five for ~85% of synthetic coumarin derivatives [6].
In oncology, coumarins disrupt cancer progression through multiple mechanisms: inducing apoptosis, arresting cell cycles (G1/S or G2/M phases), inhibiting angiogenesis, and modulating key enzymes like carbonic anhydrases (CAs), histone deacetylases (HDACs), and tyrosine kinases [4] [6]. For example, esculetin (6,7-dihydroxycoumarin) triggers mitochondrial-mediated apoptosis in ZR-75-1 breast cancer cells, while 4-methylumbelliferone suppresses metastasis via hyaluronan synthesis inhibition [6]. The planar structure facilitates DNA intercalation, and substituents like amino or sulfonamide groups enhance target specificity toward tumor-associated isoforms.
Table 1: Bioactive Coumarin Derivatives in Oncology
Compound | Natural Source | Key Anticancer Mechanisms |
---|---|---|
Esculetin | Euphorbia lathyris | Mitochondrial apoptosis, G2/M arrest in ZR-75-1 cells |
Osthole | Cnidium monnieri | STAT3 suppression, G2/M arrest in MDA-MB-231 cells |
Umbelliferone | Umbelliferae family | G2/M arrest in MDA-MB-231 cells (IC₅₀ = 15.56 μM) |
Scoparone | Artemisia capillaris | PD-L1 downregulation, NF-κB inhibition |
Herniarin | Matricaria chamomilla | Sub-G1 arrest in MCF-7 cells (IC₅₀ = 207.6 μM) |
6-Amino-4-methyl-2H-chromen-2-one (CAS 98589-40-3, C₁₀H₉NO₂) is a crystalline solid with a pale yellow appearance, soluble in DMSO or ethanol . Its structure features two critical modifiable sites: an electron-donating amino group (-NH₂) at C6 and a methyl group (-CH₃) at C4. The amino group enables electrophilic substitution, azo coupling, and formation of amide or sulfonamide bonds, while the C4 methyl group undergoes Knoevenagel condensation, halogenation, or oxidation [9]. These sites facilitate its transformation into complex hybrids with enhanced bioactivity.
As a fluorescent probe, the 6-amino-4-methylcoumarin core absorbs at 353 nm and emits at 442 nm, making it valuable for bioconjugation [7]. The "AMCA-X" derivative incorporates a 7-atom aminohexanoyl spacer that minimizes fluorescence quenching when linked to antibodies or proteins, improving detection sensitivity in bioassays [7]. Synthetic applications include:
Table 2: Synthetic Applications of 6-Amino-4-methylcoumarin
Reaction Type | Product | Application |
---|---|---|
Succinimidyl ester conjugation | AMCA-X fluorophore | Antibody/protein labeling (Abs/Em: 353/442 nm) |
Schiff base formation | 4-Imine-coumarins | AChE inhibitors (IC₅₀ < 0.5 μM) |
Gold-catalyzed cyclization | Pyridopyranocoumarins | Anti-AChE/antioxidant agents |
Sulfonamide coupling | Coumarin-sulfonamide hybrids | Selective CA IX/XII inhibition |
Tumor-associated enzymes like carbonic anhydrase IX (CA IX) and XII (CA XII) are pivotal anticancer targets due to their overexpression in hypoxic tumors and role in pH regulation, metastasis, and chemoresistance. Unlike ubiquitous isoforms (CA I/II), CA IX/XII support tumor survival by acidifying the extracellular matrix, promoting invasion, and suppressing immune responses [3]. Coumarin derivatives inhibit CAs via a unique "prodrug" mechanism: the lactone ring undergoes hydrolysis by esterases near tumors, generating 2-hydroxy-cinnamic acids that occlude the enzyme’s active site [3].
Recent studies highlight 6-amino-4-methylcoumarin as a key precursor for isoform-selective inhibitors. Novel sulfonamide-coumarin hybrids (e.g., compound 2b) exhibit 10–100-fold selectivity for CA IX/XII over off-target CA I/II, rivaling acetazolamide (clinical CA inhibitor) [3]. These hybrids typically connect the coumarin core to an arylsulfonamide via linkers like amides, thioureas, or triazoles. Structural features driving selectivity include:
Table 3: Inhibitory Activity of Coumarin Hybrids Against Carbonic Anhydrases
Compound | CA I (IC₅₀, nM) | CA II (IC₅₀, nM) | CA IX (IC₅₀, nM) | CA XII (IC₅₀, nM) |
---|---|---|---|---|
2b | >100,000 | 85,000 | 12.8 | 8.3 |
Acetazolamide | 250 | 12 | 25 | 5.8 |
Current research optimizes 6-amino-4-methylcoumarin derivatives for dual-targeting strategies. Examples include coumarin-glycoside conjugates for enhanced tumor uptake and coumarin-polyphenol hybrids that simultaneously inhibit CAs and reactive oxygen species (ROS) [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2